

Technical Support Center: Enhancing Piperacillin Efficacy with BLI-489

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Compound of Interest

Compound Name: Bli-489

Cat. No.: B1667136

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This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing **BLI-489** to improve the in vivo efficacy of piperacillin.

Data Summary: In Vivo Efficacy of Piperacillin/BLI-489

The combination of piperacillin with the novel β -lactamase inhibitor **BLI-489** has demonstrated significantly enhanced in vivo efficacy against a variety of β -lactamase-producing pathogens in murine models of systemic infection.^{[1][2][3]} An optimal dosing ratio of 8:1 (piperacillin:**BLI-489**) has been identified for retaining maximum efficacy.^{[1][2][3]}

The following tables summarize the median effective dose (ED50) values from these studies, comparing piperacillin alone, piperacillin in combination with the established β -lactamase inhibitor tazobactam, and piperacillin combined with **BLI-489**.

Table 1: Efficacy Against Class A β -Lactamase-Producing Enterobacteriaceae

Organism	β -Lactamase	Piperacillin Alone ED50 (mg/kg)	Piperacillin/Taz obactam (8:1) ED50 (mg/kg)	Piperacillin/BL I-489 (8:1) ED50 (mg/kg)
E. coli	TEM-1	103	11	13
K. pneumoniae	SHV-1	>256	24	23
E. coli (ESBL)	TEM-10	>1024	25	40
S. enterica (ESBL)	CTX-M-5	>1024	152	45

Table 2: Efficacy Against Class C and D β -Lactamase-Producing Enterobacteriaceae

Organism	β - Lactamase Class	β - Lactamase	Piperacillin Alone ED50 (mg/kg)	Piperacillin/ Tazobactam (8:1) ED50 (mg/kg)	Piperacillin/ BLI-489 (8:1) ED50 (mg/kg)
E. cloacae	C	AmpC	285	71	38
E. coli	C	ACT-1	1121	296	103
E. coli	D	OXA-1	980	270	86

Experimental Protocols

Murine Systemic Infection Model for ED50 Determination

This protocol outlines the key steps for assessing the in vivo efficacy of piperacillin/**BLI-489** in a murine model of acute lethal systemic infection.

1. Materials and Reagents:

- Specific pathogen-free mice (strain, age, and weight should be consistent, e.g., female ICR mice, 18-22g).
- Bacterial strain of interest (e.g., β -lactamase-producing E. coli, K. pneumoniae).

- Tryptic Soy Broth (TSB) or other suitable bacterial growth medium.
- Mucin or other virulence-enhancing agent.
- Piperacillin sodium.
- **BLI-489**.
- Sterile saline (0.9% NaCl).
- Vehicle for drug administration (e.g., sterile water for injection).

2. Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight in TSB at 37°C. b. Dilute the overnight culture in fresh TSB and incubate until it reaches the mid-logarithmic growth phase. c. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1×10^8 CFU/mL). The final inoculum is typically suspended in a 5% mucin solution to enhance virulence. The lethal dose 50 (LD50) of the organism should be predetermined.

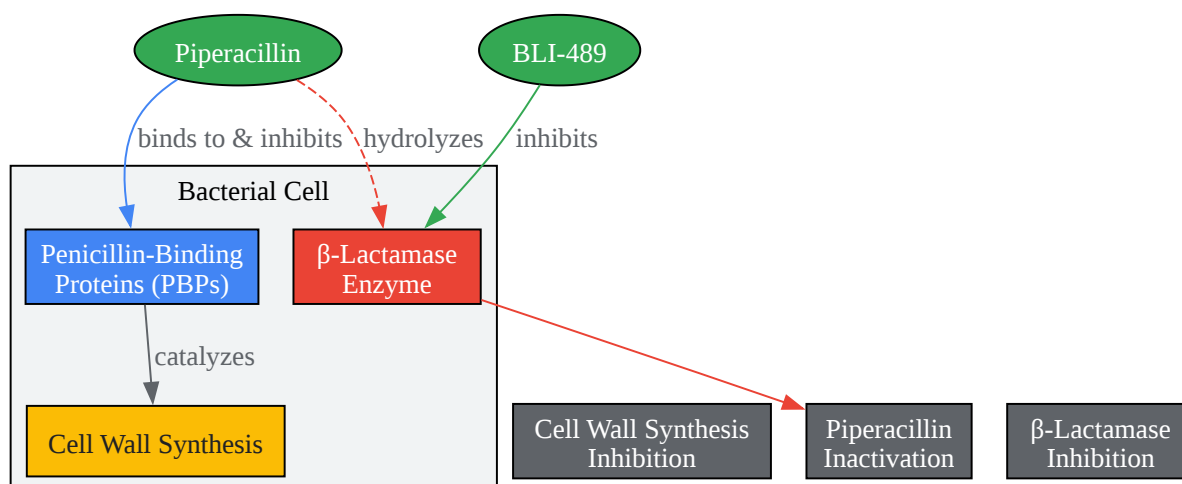
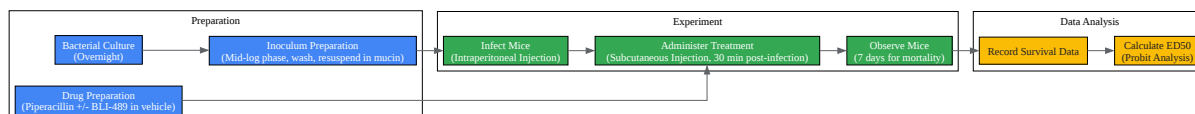
3. Animal Infection and Treatment: a. Acclimatize mice for at least 48 hours before the experiment. b. Administer the bacterial inoculum intraperitoneally (IP) to each mouse (e.g., 0.5 mL). c. At a specified time post-infection (e.g., 30 minutes), administer the therapeutic agents subcutaneously (SC).^[1]

- Control group: Vehicle only.
- Piperacillin alone group: Various doses of piperacillin.
- Piperacillin/**BLI-489** group: Various doses of piperacillin and **BLI-489**, maintaining the desired ratio (e.g., 8:1). d. For some infections, a second dose may be administered at a later time point (e.g., 150 minutes post-infection).^[1]

4. Observation and Data Collection: a. Monitor the mice for a period of 7 days for mortality. b. Record the number of surviving mice in each treatment group.

5. ED50 Calculation: a. Pool the survival data from multiple independent experiments. b. Calculate the median effective dose (ED50) using a computerized probit analysis or other appropriate statistical method.^[1] The ED50 represents the dose of the drug that protects 50% of the infected animals from death.

Experimental Workflow for Murine Systemic Infection Model



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References

- 1. journals.asm.org [journals.asm.org]
- 2. Comparative activity of ertapenem and piperacillin tazobactam in a murine systemic infection model with Bacteroides fragilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β -Lactamase inhibitor - Wikipedia [en.wikipedia.org]
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